NH2-Peg-FA
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Overview
Description
NH2-Peg-FA: is a compound that consists of folic acid (FA), polyethylene glycol (PEG), and an amine group (NH2). Folic acid, also known as vitamin M or vitamin B9, is a water-soluble vitamin that plays a crucial role in DNA synthesis and repair. Polyethylene glycol is a polymer known for its biocompatibility and solubility in water. The amine group provides a reactive site for further chemical modifications. This compound is widely used in targeted drug delivery systems due to its ability to bind to folate receptors, which are overexpressed in certain types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Two-Step Method: One common method involves the reaction of acrylate end groups of AmPEG with amine groups of APTS through Michael addition reaction at room temperature.
Di-Hydroxyl Polyethylene Glycol Method: Another method uses di-hydroxyl polyethylene glycol as a raw material.
Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as dialysis or chromatography to remove unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amine group (NH2) can easily form stable amide bonds with carboxyl groups or active esters (NHS) under pH 7-8.5 conditions.
Conjugation Reactions: The folic acid moiety can be conjugated to various drugs or imaging agents for targeted delivery.
Common Reagents and Conditions:
Reagents: Carboxyl-containing compounds, active esters (NHS), DCC (dicyclohexylcarbodiimide).
Conditions: Mild pH (7-8.5), room temperature or slightly elevated temperatures.
Major Products:
Amide Bonds: Formed between the amine group and carboxyl-containing compounds.
Conjugated Compounds: Formed by attaching drugs or imaging agents to the folic acid moiety.
Scientific Research Applications
Chemistry: : NH2-Peg-FA is used in the synthesis of various bioconjugates and polymers due to its reactive amine group and biocompatible PEG backbone .
Biology: : In biological research, it is used to create targeted delivery systems for drugs and imaging agents. The folic acid moiety targets folate receptors, which are overexpressed in certain cancer cells, allowing for selective delivery .
Medicine: : In medical applications, this compound is used in the development of targeted therapies for cancer treatment. It enhances the solubility and stability of drugs, improving their pharmacokinetic properties .
Industry: : In industrial applications, it is used in the production of biocompatible materials and coatings, as well as in the formulation of drug delivery systems .
Mechanism of Action
The mechanism of action of NH2-Peg-FA involves the binding of the folic acid moiety to folate receptors on the surface of target cells. This binding facilitates the internalization of the compound into the cells through receptor-mediated endocytosis. Once inside the cell, the amine group can react with intracellular targets, releasing the attached drug or imaging agent. The PEG backbone enhances the solubility and stability of the compound, allowing for efficient delivery and prolonged circulation time .
Comparison with Similar Compounds
Similar Compounds
FA-PEG-NHS: Contains an active ester group instead of an amine group, used for similar conjugation reactions.
FA-PEG-COOH: Contains a carboxyl group, used for forming amide bonds with amine-containing compounds.
FA-PEG-OH: Contains a hydroxyl group, used for further chemical modifications.
Uniqueness: : NH2-Peg-FA is unique due to its combination of folic acid, polyethylene glycol, and an amine group. This combination allows for targeted delivery, biocompatibility, and reactive functionality, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C23H29N9O6 |
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Molecular Weight |
527.5 g/mol |
IUPAC Name |
5-[2-(2-aminoethoxy)ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H29N9O6/c24-7-9-38-10-8-26-17(33)6-5-16(22(36)37)30-20(34)13-1-3-14(4-2-13)27-11-15-12-28-19-18(29-15)21(35)32-23(25)31-19/h1-4,12,16,27H,5-11,24H2,(H,26,33)(H,30,34)(H,36,37)(H3,25,28,31,32,35) |
InChI Key |
QWYFTINKVQGFTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
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